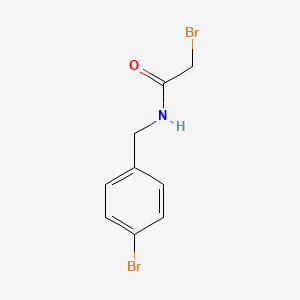

2-Bromo-n-(4-bromobenzyl)acetamide

Description

Contextualization within Halogenated Acetamide (B32628) Chemistry and N-Substituted Benzylamide Classes

Halogenated acetamides are a well-established class of compounds known for their utility as alkylating agents and precursors in the synthesis of a variety of heterocyclic and acyclic structures. The presence of a halogen atom alpha to the carbonyl group activates the methylene (B1212753) group for nucleophilic substitution reactions.

N-substituted benzylamides, on the other hand, are a broad class of compounds with diverse applications, including in medicinal chemistry where they can act as scaffolds for pharmacologically active molecules. researchgate.net The nature of the substituent on the benzyl (B1604629) ring can significantly influence the biological activity and physical properties of these compounds. nih.gov 2-Bromo-N-(4-bromobenzyl)acetamide is a member of both these classes, combining the reactive characteristics of α-haloacetamides with the structural features of N-substituted benzylamides.

Significance of Multifunctional Brominated Organic Compounds in Synthetic Strategies

Brominated organic compounds are valuable intermediates in organic synthesis. The carbon-bromine bond is relatively weak, making bromine a good leaving group in nucleophilic substitution reactions. Furthermore, brominated aromatic rings are key substrates for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. The presence of two bromine atoms in this compound, one on the aromatic ring and one on the acetyl group, presents the opportunity for selective and sequential transformations, making it a highly versatile synthetic intermediate.

Overview of Structural Motifs and Their Contributions to Reactivity

The structure of this compound contains three key reactive sites:

The α-bromoacetyl group: The bromine atom on the carbon adjacent to the carbonyl group is highly susceptible to nucleophilic displacement. This reactivity is central to its role as an alkylating agent.

The amide linkage: The amide bond itself can undergo hydrolysis under acidic or basic conditions, though it is generally more stable than an ester linkage. The nitrogen atom's lone pair of electrons influences the conformation and reactivity of the molecule.

The p-bromobenzyl group: The bromine atom on the phenyl ring is a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of various substituents at this position.

The interplay of these functional groups allows for a diverse range of chemical transformations, making this compound a valuable tool for the synthesis of more complex molecules. A similar compound, N-(4-acetylphenyl)-2-bromoacetamide, has been synthesized by reacting p-aminoacetophenone with bromoacetyl bromide in the presence of potassium carbonate. chemicalbook.com

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C9H9Br2NO | 322.98 | 70110-31-5 bldpharm.com |

| N-Benzyl-2-bromoacetamide | C9H10BrNO | 228.09 | 2945-03-1 nih.gov |

| 4-Bromobenzylamine (B181089) | C7H8BrN | 186.05 | 3959-07-7 |

| Bromoacetyl bromide | C2H2Br2O | 201.84 | 598-21-0 |

| N-Bromoacetamide | C2H4BrNO | 137.96 | 79-15-2 enamine.net |

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not abundant, its synthesis can be inferred from standard organic chemistry principles. The reaction of 4-bromobenzylamine with bromoacetyl bromide in the presence of a non-nucleophilic base would be a logical synthetic route.

The reactivity of the α-bromoacetyl moiety is well-documented. For instance, it readily reacts with a variety of nucleophiles such as amines, thiols, and carboxylates to form new carbon-heteroatom bonds. This reactivity is the basis for its use in the alkylation of biomolecules and as a building block for heterocyclic synthesis.

The synthetic utility of the aryl bromide is also well-established. It can participate in a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. For example, a Suzuki coupling could be employed to introduce a new aryl or alkyl group at the 4-position of the benzyl ring.

The crystal structure of the related compound, 2-bromo-N-(4-bromophenyl)acetamide, reveals key structural features that are likely shared with the target molecule. These include the planarity of the amide group and specific bond lengths and angles that influence its reactivity.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(4-bromophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQHQAIQNUYJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268712 | |

| Record name | 2-Bromo-N-[(4-bromophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70110-31-5 | |

| Record name | 2-Bromo-N-[(4-bromophenyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70110-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-[(4-bromophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 2 Bromo N 4 Bromobenzyl Acetamide

Reactivity of the Bromoacetamide Moiety

The bromoacetamide portion of the molecule contains a highly reactive carbon-bromine bond at the alpha-position to the carbonyl group. The electron-withdrawing nature of the adjacent amide carbonyl group enhances the electrophilicity of the alpha-carbon, making it susceptible to attack by various nucleophiles.

Nucleophilic Substitution Reactions at the Alpha-Carbon (e.g., with amines, thiols, alkoxides)

The primary mode of reaction for the bromoacetamide moiety is nucleophilic substitution, typically proceeding through an S_N2 mechanism. The alpha-carbon is an excellent electrophile, and the bromide ion is a good leaving group. This allows for the facile introduction of a wide range of functional groups.

With Amines: Reaction with primary or secondary amines leads to the formation of N-substituted glycinamide derivatives. This reaction is fundamental in building more complex peptide-like structures or in the synthesis of pharmacologically relevant scaffolds.

With Thiols: Thiols and thiolate anions are excellent nucleophiles and react readily with the alpha-bromoacetamide to form stable thioether linkages. chemistrysteps.com This specific reaction is often employed in bioconjugation chemistry to link molecules to cysteine residues in proteins. The reaction with thiols can be kinetically controlled by adjusting the pH; the bromoacetyl group reacts efficiently with thiols at higher pH values (e.g., pH 9.0). nih.gov

With Alkoxides: Alkoxide nucleophiles, such as sodium methoxide or ethoxide, can displace the bromide to form the corresponding alpha-alkoxyacetamides.

These reactions are typically carried out in polar aprotic solvents to facilitate the S_N2 pathway.

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | α-Aminoacetamide | Polar aprotic solvent (e.g., DMF, CH₂Cl₂), often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize HBr byproduct. |

| Thiol (RSH) | α-Thioether | Aqueous buffer or organic solvent, pH controlled (typically 7-9) to generate the more nucleophilic thiolate (RS⁻). nih.gov |

| Alkoxide (RO⁻) | α-Alkoxyacetamide | Anhydrous alcohol as solvent or a polar aprotic solvent with an alkoxide salt. |

Amidomethylation Reactions (e.g., oxidative insertion into C-Br bonds)

While direct oxidative insertion into the C(sp³)-Br bond of an α-bromoamide is a key step in certain catalytic cycles, a more common transformation involving the cleavage of this bond is atom-transfer radical addition (ATRA). In this process, a photocatalyst or a transition metal complex can initiate the homolytic cleavage of the C-Br bond to generate an α-amido-stabilized radical. This radical species can then add to unactivated olefins to form a new carbon-carbon bond, effectively achieving an amidomethylation of the alkene. The subsequent radical can then abstract a bromine atom from another molecule of the starting material to propagate the chain, leading to the ATRA product. This product can then be cyclized under basic conditions to form γ-lactams. nih.gov

Role as an Electrophilic Building Block in C-C Bond Formation

Beyond reactions with heteroatom nucleophiles, the electrophilic alpha-carbon of the bromoacetamide moiety can participate in carbon-carbon bond-forming reactions. For example, it can undergo palladium-catalyzed α-arylation with arylboronic acids or other organometallic reagents. This reaction involves the oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by transmetalation and reductive elimination, mirroring the mechanism of standard cross-coupling reactions but occurring at an sp³-hybridized carbon. This allows for the direct connection of an aryl group to the carbon alpha to the amide, providing access to α-aryl-N-benzylacetamide structures.

Reactivity of the 4-Bromobenzyl Moiety

The 4-bromobenzyl group features an aryl bromide, a functional group that is significantly less reactive towards traditional nucleophilic substitution but is highly amenable to transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution on the Bromobenzyl Ring

Nucleophilic aromatic substitution (S_NAr) is a plausible but generally unfavorable reaction pathway for the aryl bromide in the 4-bromobenzyl moiety. The S_NAr mechanism requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (bromide). wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the intermediate Meisenheimer complex that forms upon nucleophilic attack. wikipedia.org Since the 4-bromobenzyl ring in 2-Bromo-N-(4-bromobenzyl)acetamide lacks such activating groups, it is generally inert to S_NAr reactions under standard conditions. Forcing conditions with very strong nucleophiles might lead to elimination-addition (benzyne mechanism) pathways, but these are less common and require specific, harsh conditions. chemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., for C-C or C-N bond formation at the aryl bromide)

The most significant and synthetically useful reactions of the 4-bromobenzyl moiety involve palladium-catalyzed cross-coupling. The carbon-bromine bond on the aromatic ring can readily participate in the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. fiveable.menobelprize.orgnih.govlibretexts.org This enables the formation of new carbon-carbon and carbon-nitrogen bonds, making it a powerful tool for molecular elaboration.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a C-C bond. libretexts.orgberkeley.edu It is widely used to synthesize biaryl compounds and is tolerant of many functional groups. berkeley.edu Applying this to this compound would replace the bromine atom with a new aryl or vinyl group.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org It is a premier method for synthesizing aryl amines and is a significant alternative to older, harsher methods. wikipedia.org This transformation would yield a diaryl amine or an N-aryl-N-benzyl derivative.

The general mechanism for these reactions begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a Pd(II) intermediate. fiveable.melibretexts.org This is followed by transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. fiveable.melibretexts.org

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | C(aryl)-C(aryl/vinyl) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (e.g., BINAP, XPhos, RuPhos) nih.gov | NaOtBu, K₃PO₄, LiHMDS libretexts.orgnih.gov | C(aryl)-N |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, piperidine) | C(aryl)-C(alkynyl) |

| Heck Coupling | Alkene (R'CH=CH₂) | Pd(OAc)₂ with phosphine ligands (e.g., P(o-tolyl)₃) | Et₃N, K₂CO₃ | C(aryl)-C(vinyl) |

Transformations Involving the Amide Linkage of this compound

The amide linkage in this compound is a robust functional group, yet it can undergo a variety of chemical transformations under specific reaction conditions. These reactions are crucial for the derivatization and metabolic understanding of this compound.

Hydrolysis Reactions Under Acidic and Basic Conditions

The hydrolysis of the amide bond in this compound results in the cleavage of the molecule into 4-bromobenzylamine (B181089) and 2-bromoacetic acid. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of 4-bromobenzylamine then occurs, followed by deprotonation to yield 2-bromoacetic acid. The amine product will be protonated in the acidic medium to form a 4-bromobenzylammonium salt.

Mechanism of Acid-Catalyzed Hydrolysis

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid (H₃O⁺). |

| 2 | Nucleophilic attack by water on the carbonyl carbon. |

| 3 | Proton transfer from the attacking water molecule to the nitrogen atom. |

| 4 | Elimination of 4-bromobenzylamine from the tetrahedral intermediate. |

| 5 | Deprotonation of the resulting carboxylic acid. |

Basic-Catalyzed Hydrolysis:

In the presence of a strong base, such as hydroxide ions (OH⁻), the hydrolysis proceeds via a nucleophilic attack of the hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, leading to the formation of a carboxylate salt (2-bromoacetate) and 4-bromobenzylamine. This reaction is generally irreversible as the final deprotonation of the carboxylic acid drives the equilibrium forward.

Mechanism of Base-Catalyzed Hydrolysis

| Step | Description |

| 1 | Nucleophilic attack of a hydroxide ion on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the 4-bromobenzylamide anion. |

| 4 | Proton transfer from the initially formed 2-bromoacetic acid to the 4-bromobenzylamide anion, forming 2-bromoacetate and 4-bromobenzylamine. |

Studies on the hydrolysis of similar chloroacetamide herbicides have shown that under basic conditions, intermolecular Sₙ2 reactions can compete with amide cleavage nih.gov. For this compound, this could potentially lead to the formation of 2-hydroxy-N-(4-bromobenzyl)acetamide. Under acidic conditions, cleavage of both the amide and potentially the benzyl (B1604629) C-N bond can be observed, depending on the specific conditions and the structure of the molecule nih.gov.

N-Alkylation and N-Acylation Derivatizations

The nitrogen atom of the amide in this compound can be further functionalized through N-alkylation and N-acylation reactions. These reactions typically require the deprotonation of the amide nitrogen to enhance its nucleophilicity.

N-Alkylation: The amide nitrogen is generally not sufficiently nucleophilic to react directly with alkyl halides stackexchange.comechemi.com. Therefore, a strong base such as sodium hydride (NaH) is often employed to deprotonate the amide, forming a highly nucleophilic amidate anion. This anion can then readily undergo an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide) to yield the N-alkylated product. The use of catalytic amounts of alkyl halides in the presence of alcohols can also achieve selective N-alkylation rsc.org.

N-Acylation: Similar to N-alkylation, N-acylation requires the activation of the amide. The reaction of the amidate anion with an acylating agent, such as an acyl chloride or anhydride, results in the formation of an N-acyl derivative. These reactions are synthetically useful for creating more complex molecular architectures.

| Reaction | Reagents and Conditions | Product |

| N-Alkylation | 1. Strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF). 2. Alkyl halide (e.g., R-X). | N-alkyl-2-bromo-N-(4-bromobenzyl)acetamide |

| N-Acylation | 1. Strong base (e.g., NaH) in an aprotic solvent. 2. Acylating agent (e.g., RCOCl). | N-acyl-2-bromo-N-(4-bromobenzyl)acetamide |

C-N Bond Cleavage Mechanisms

Cleavage of the C-N bond in amides is a challenging transformation due to the high stability of the amide linkage. However, specific methods have been developed to achieve this. For this compound, cleavage can theoretically occur at the C(O)-N bond (amide bond) or the benzyl-N bond.

Reductive cleavage of C-N bonds in amides can be achieved using transition-metal-free methods, such as a single-electron transfer (SET) from an electride derived from sodium dispersions and a crown ether mdpi.com. This method has been shown to be effective for the C-N σ bond cleavage in strained cyclic amides mdpi.com. While less strained acyclic amides are generally stable under these conditions, the specific reactivity of this compound would need to be experimentally determined.

Catalytic methods involving transition metals like bismuth(III) triflate have been developed for the chemoselective C-N bond cleavage of tertiary sulfonamides, which could potentially be adapted for amides nih.gov. Photochemical methods have also been explored for both the formation and cleavage of C-N bonds nih.gov.

Cyclization and Heterocycle Formation

The presence of multiple reactive sites in this compound, namely the bromoacetyl moiety and the N-(4-bromobenzyl) group, makes it a versatile precursor for the synthesis of various heterocyclic compounds through both intramolecular and intermolecular reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization of this compound can lead to the formation of cyclic structures. For instance, under appropriate basic conditions, an intramolecular nucleophilic substitution could potentially occur where the amide nitrogen attacks the carbon bearing the bromine atom. However, this would lead to a strained four-membered ring (azetidin-2-one), which is generally less favorable.

A more plausible intramolecular cyclization would involve the aromatic ring. For example, a Friedel-Crafts type reaction could occur where the acyl group attacks the electron-rich benzene (B151609) ring, leading to a cyclized product. However, this typically requires a Lewis acid catalyst and the presence of deactivating bromo-substituents on both aromatic rings would likely hinder this transformation.

Intermolecular Reactions Leading to Heterocyclic Derivatives

This compound is an excellent substrate for various intermolecular reactions to form a range of heterocyclic derivatives. The reactive α-bromo group is a key feature in these syntheses.

Quinazolines: Quinazolines can be synthesized from precursors containing an N-benzylamide moiety. For example, N-(4-chlorobenzyl)-N-(2-cyanoaryl)benzamides can be converted to 2-aryl-4-iodoquinazolines nih.gov. While the exact structure of this compound does not directly lend itself to these specific reported syntheses without modification, its derivatives could be utilized in similar cyclization strategies.

Triazoles: 1,2,3-Triazole derivatives can be synthesized via [3+2] cycloaddition reactions. For instance, the reaction between 3-(iodoethynyl)-2H-chromen-2-one and substituted 2-chloro-N-phenylacetamides has been reported to yield 1,2,3-triazole derivatives mdpi.com. The bromoacetyl group in this compound can be converted to an azide, which can then undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a 1,2,3-triazole ring.

Oxazolines: The synthesis of 2-oxazolines can be achieved through the dehydrative cyclization of N-(2-hydroxyethyl)amides mdpi.comitu.edu.tr. By first substituting the bromine atom in this compound with a hydroxyl group (via hydrolysis or reaction with a hydroxide source) and then reacting the product with a suitable reagent to introduce a 2-aminoethanol moiety, subsequent cyclization could yield an oxazoline derivative.

The following table summarizes some of the potential heterocyclic systems that could be synthesized from this compound or its derivatives:

| Heterocycle | General Synthetic Strategy |

| Quinazolines | Cyclization of N-benzylamide derivatives with an appropriate ortho-functionalized aniline or benzonitrile. |

| Triazoles | Conversion of the bromoacetyl group to an azide followed by a [3+2] cycloaddition with an alkyne. |

| Oxazolines | Substitution of the bromine with a hydroxyl group, followed by reaction with a 2-aminoethanol equivalent and subsequent dehydrative cyclization. |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Bromo N 4 Bromobenzyl Acetamide

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique would provide invaluable insights into the molecular conformation, geometry, and intermolecular interactions of 2-Bromo-N-(4-bromobenzyl)acetamide.

Molecular Conformation and Geometry

Table 1: Hypothetical Key Geometric Parameters for this compound from X-ray Crystallography

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value/Range |

| Bond Length (Å) | C=O | ~1.23 | |||

| N-C(amide) | ~1.34 | ||||

| C-Br | ~1.94 | ||||

| C-N | ~1.46 | ||||

| Bond Angle (°) | O=C-N | ~122 | |||

| C-N-C | ~120 | ||||

| Dihedral Angle (°) | H-N-C=O | ~180° (anti) or ~0° (syn) | |||

| C(benzyl)-C(H2)-N-C(amide) | Variable |

Note: The values presented in this table are hypothetical and based on typical values for similar organic compounds. Actual experimental data is required for confirmation.

Crystal Packing and Supramolecular Assembly

Beyond the individual molecule, X-ray diffraction analysis elucidates how molecules are arranged in the crystal lattice. This is governed by non-covalent interactions. For this compound, one would expect to observe several types of intermolecular forces, such as:

N-H···O Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. These interactions are fundamental in forming chains or sheets of molecules.

C-H···π Interactions: The hydrogen atoms of the benzyl (B1604629) and acetamide (B32628) groups could interact with the electron-rich aromatic ring of a neighboring molecule.

Halogen Bonding: The bromine atoms could participate in halogen bonds, acting as electrophilic regions that interact with nucleophilic atoms like oxygen or even the π-system of the benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for characterizing the structure of a molecule in solution. A full NMR analysis would provide atom-by-atom connectivity and information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Assignment

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include:

A singlet for the amide N-H proton.

A singlet for the two protons of the bromoacetyl group (-CH₂Br).

A doublet for the two benzylic protons (-CH₂-Ar), likely coupled to the amide proton.

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these signals to the correct protons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-H | 7.5 - 8.5 | s (broad) | 1H |

| Aromatic (ortho to CH₂) | 7.2 - 7.4 | d | 2H |

| Aromatic (ortho to Br) | 7.4 - 7.6 | d | 2H |

| -CH₂- (benzyl) | 4.3 - 4.5 | d | 2H |

| -CH₂- (bromoacetyl) | 3.9 - 4.1 | s | 2H |

Note: These are predicted values and are subject to solvent effects and the specific spectrometer frequency. Experimental data is necessary for accurate assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Characterization

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The expected signals would correspond to the carbonyl carbon, the two methylene (B1212753) carbons, and the carbons of the 4-bromobenzyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C (aromatic, attached to CH₂) | 137 - 139 |

| C (aromatic, CH) | 128 - 132 |

| C (aromatic, attached to Br) | 120 - 122 |

| -CH₂- (benzyl) | 43 - 46 |

| -CH₂- (bromoacetyl) | 28 - 32 |

Note: These are predicted values. Experimental verification is required.

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and to further confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be indispensable. These include:

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, for instance, between the benzylic CH₂ and the amide NH, and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. For example, correlations from the benzylic protons to the aromatic carbons and the amide carbonyl carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the molecular conformation in solution.

Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are characterized by several key vibrational modes that confirm its molecular structure. These include the prominent amide I and II bands, carbon-bromine (C-Br) stretches, and various aromatic vibrations.

A detailed assignment of these vibrational modes can be achieved through a combination of experimental data and theoretical calculations. The potential energy distribution (PED) analysis is particularly useful in decomposing the normal vibrational modes into the contributions of individual group vibrations.

Key Vibrational Bands:

Amide I and II Bands: The amide group gives rise to two characteristic and intense absorption bands. The Amide I band, primarily associated with the C=O stretching vibration, is typically observed in the region of 1630-1680 cm⁻¹. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, appears in the 1520-1570 cm⁻¹ range. In N-benzylacetamide, a related compound, the N-H stretching vibration (νN-H) is found in the 3400–3100 cm⁻¹ frequency range. researchgate.net

C-Br Stretches: The presence of two bromine atoms in the molecule is confirmed by the C-Br stretching vibrations. These are typically found in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. For instance, in 2-bromobutane, characteristic C-Br stretching absorptions are observed in the 550 to 650 cm⁻¹ range. docbrown.info

Aromatic Vibrations: The 4-bromobenzyl group exhibits several characteristic vibrational modes. These include C-H stretching vibrations of the benzene ring, which appear in the high-frequency region (around 3000-3100 cm⁻¹). mdpi.com The carbon skeleton stretching vibrations of the benzene ring are observed in the middle frequency zone. mdpi.com Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern of the aromatic ring.

The following table summarizes the expected characteristic vibrational modes for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide (N-H) | 3400 - 3100 |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methylene (-CH₂-) | 2975 - 2845 |

| Amide I (C=O Stretch) | Amide (C=O) | 1680 - 1630 |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1570 - 1520 |

| C-C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 |

| C-Br Stretch | Bromoalkane & Bromobenzene | 700 - 500 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound, as well as for confirming its structure through the analysis of its fragmentation patterns.

Molecular Weight Determination and Elemental Composition through High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₉H₉Br₂NO), the expected monoisotopic mass can be calculated with high accuracy. This precise mass measurement helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

Analysis of Fragmentation Pathways for Structural Confirmation

Electron ionization (EI) mass spectrometry of this compound will induce fragmentation of the molecule, providing valuable structural information. The fragmentation patterns of related N-benzyl amides often involve cleavage of the C-N bonds. scielo.br For instance, in N-benzyl-N-(furan-2-ylmethyl)acetamide, the primary fragmentation observed is the rupture of the C-N bonds, leading to fragments containing either the furan (B31954) or phenyl rings. scielo.br

In the case of this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, or the bond between the nitrogen and the benzyl group.

Loss of Bromine: The loss of one or both bromine atoms is a probable fragmentation pathway, which would be readily identifiable in the mass spectrum. csbsju.edu

Formation of Tropylium (B1234903) Ion: The benzyl group can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91. scielo.br

The analysis of these fragmentation patterns allows for a piece-by-piece reconstruction of the molecule, thus confirming the connectivity of the atoms.

Utility of the Bromine Isotopic Pattern in Compound Identification

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 50.5% and 49.5%, respectively). libretexts.org

This results in a distinctive pattern for any ion containing bromine atoms. For a molecule with two bromine atoms, such as this compound, the molecular ion region will exhibit a characteristic triplet of peaks:

M: The peak corresponding to the molecule containing two ⁷⁹Br atoms.

M+2: The peak corresponding to the molecule containing one ⁷⁹Br and one ⁸¹Br atom. This peak will be the most intense.

M+4: The peak corresponding to the molecule containing two ⁸¹Br atoms.

The relative intensities of these peaks will be approximately 1:2:1. This unique isotopic signature provides unambiguous evidence for the presence of two bromine atoms in the molecule and is a powerful tool for its identification. nih.gov This pattern will also be observed in any fragment ions that retain both bromine atoms. Fragments containing a single bromine atom will show a doublet of peaks (M and M+2) with approximately equal intensity. csbsju.edulibretexts.org

Elemental Analysis (CHNS) for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. For this compound, CHN analysis is performed to experimentally verify its elemental composition and assess its purity.

The theoretical elemental composition of this compound (C₉H₉Br₂NO) is calculated as follows:

Molecular Formula: C₉H₉Br₂NO

Molecular Weight: 306.99 g/mol

Theoretical Elemental Composition:

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 35.21 |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 2.96 |

| Bromine (Br) | 79.90 | 2 | 159.80 | 52.05 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.56 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 5.21 |

The experimentally determined percentages of C, H, and N from elemental analysis are compared with these theoretical values. A close agreement between the experimental and theoretical values confirms the elemental composition and indicates a high degree of purity of the synthesized compound.

Computational and Theoretical Investigations of 2 Bromo N 4 Bromobenzyl Acetamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations serve as a powerful tool to predict the geometric and electronic properties of molecules. These methods can provide deep insights into the stability, reactivity, and spectroscopic characteristics of 2-Bromo-N-(4-bromobenzyl)acetamide.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. DFT studies can elucidate several key aspects of this compound.

Geometry Optimization: A fundamental DFT calculation involves geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The planarity of the amide group and the orientation of the two substituted rings relative to each other are key structural parameters that would be defined. In related acetamide (B32628) compounds, the conformation of the N-H bond relative to the carbonyl group is a critical feature determined through optimization nih.govresearchgate.net.

Electronic Structure and Chemical Reactivity: DFT calculations can map the electron density distribution, revealing the electronic structure of the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. xisdxjxsu.asia For this compound, the oxygen atom of the carbonyl group and the bromine atoms would be expected to be regions of negative potential, while the amide hydrogen would be a site of positive potential, indicating its role as a hydrogen bond donor.

HOMO-LUMO Energy Differences: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govscielo.br Calculations on similar aromatic amides have used the HOMO-LUMO gap to understand charge transfer within the molecule. nih.govnih.gov

Below is a table illustrating the typical parameters obtained from a DFT study. The values are hypothetical for this compound as specific literature data is unavailable.

| Parameter | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized molecule. | [Value in Hartrees] |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | [Value in eV] |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | [Value in eV] |

| HOMO-LUMO Gap | The energy difference between LUMO and HOMO. | [Value in eV] |

| Dipole Moment | A measure of the molecule's overall polarity. | [Value in Debye] |

For more precise energetic and geometric data, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more intensive than DFT, these methods provide benchmark-quality results for smaller molecules and can be used to validate DFT findings. These methods are particularly valuable for accurately calculating non-covalent interaction energies, which are critical for understanding the condensed-phase behavior of this compound.

Analysis of Non-Covalent Interactions

The supramolecular assembly and crystal packing of this compound are dictated by a variety of non-covalent interactions.

The presence of two bromine atoms (one on the phenyl ring and one on the acetyl group) makes halogen bonding a potentially significant interaction in this molecule. Halogen bonding is a highly directional, non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species.

This phenomenon is explained by the σ-hole model. mdpi.com The electron density on the halogen atom (X) in a C-X bond is anisotropically distributed. While the region around the "equator" of the halogen is electron-rich and electronegative, the region along the extension of the C-X bond axis (the "pole") is electron-deficient, creating a region of positive electrostatic potential known as the σ-hole. mdpi.com This positive σ-hole can interact favorably with a nucleophilic (electron-rich) site, such as the oxygen atom of a carbonyl group or the nitrogen of an amine from a neighboring molecule. nih.gov The strength of the halogen bond increases with the polarizability of the halogen, following the trend F < Cl < Br < I. mdpi.com Therefore, both bromine atoms in this compound are capable of forming moderately strong halogen bonds that can influence its crystal packing. mdpi.com

Hydrogen bonding is expected to be a dominant intermolecular force in the crystal structure of this compound.

N-H···O Hydrogen Bonds: The amide group contains an N-H bond, where the hydrogen acts as a potent hydrogen bond donor, and a C=O group, where the oxygen is an effective hydrogen bond acceptor. This facilitates the formation of strong N-H···O hydrogen bonds between molecules. In the crystal structure of the closely related 2-Bromo-N-(4-bromophenyl)acetamide, molecules are linked by such N-H···O hydrogen bonds, forming chains that define the supramolecular architecture. nih.govresearchgate.net A similar motif would be expected for this compound.

C-H···O Hydrogen Bonds: Weaker C-H···O hydrogen bonds, involving hydrogen atoms from the aromatic ring or the benzyl (B1604629) CH2 group interacting with the carbonyl oxygen, can also contribute to the stability of the crystal lattice. nih.gov

A representative table of hydrogen bond geometries that would be determined from a crystal structure analysis is shown below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N | H | O | ~0.86 | ~2.1 | ~2.9 | ~160 |

| C(aromatic) | H | O | ~0.95 | ~2.5 | ~3.4 | ~150 |

| C(benzyl) | H | O | ~0.99 | ~2.6 | ~3.5 | ~145 |

Note: The values are typical approximations based on similar structures and are not experimental data for the title compound.

The presence of a 4-bromobenzyl group provides a platform for π-π stacking interactions. These interactions occur between the aromatic rings of adjacent molecules and are crucial for the stabilization of crystal structures. nih.gov The conformational flexibility introduced by the -CH2- spacer in the benzyl group allows the aromatic rings to adopt orientations that maximize these favorable stacking interactions. rsc.org Studies on N-benzyl derivatives have shown that face-to-face or edge-to-face stacking arrangements are common and can be a determining factor in the solid-state structure. researchgate.net The interplay between hydrogen bonding, halogen bonding, and π-π stacking creates a complex and robust three-dimensional network.

Hirshfeld Surface Analysis and 3D Energy Frameworks for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the forces that govern its packing. For this compound, this analysis elucidates the nature and extent of various non-covalent interactions.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface), help in identifying key intermolecular contacts. Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the expected contributions to the crystal packing would involve H···H, C···H/H···C, Br···H/H···Br, and O···H/H···O interactions. nih.govnih.gov In similar brominated organic compounds, Br···π interactions have also been observed to play a role in the crystal packing. nih.gov

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Percentage Contribution |

| H···H | ~40-50% |

| C···H/H···C | ~20-25% |

| Br···H/H···Br | ~10-15% |

| O···H/H···O | ~5-10% |

| N···H/H···N | ~1-5% |

| Br···Br | <1% |

Note: The data in this table is predictive and based on analyses of structurally similar compounds.

Complementing the Hirshfeld surface analysis, 3D energy frameworks provide a visual representation of the interaction energies between molecules in the crystal. These frameworks are calculated using quantum mechanical methods, such as B3LYP/6-31G(d,p), to determine the electrostatic, polarization, dispersion, and exchange-repulsion components of the total interaction energy. nih.gov The resulting energy frameworks illustrate the topology and strength of the packing, highlighting the dominant forces responsible for the crystal's stability. For this compound, the framework would likely reveal a network of interactions where dispersion and electrostatic forces play a significant role.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions, including the elucidation of reaction mechanisms. rsc.org Methods such as transition state analysis and the mapping of potential energy surfaces are employed to understand the pathways and energetics of reactions involving this compound. escholarship.org

Transition state theory is a cornerstone of these investigations. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy of a reaction. This provides crucial information about the reaction's feasibility and rate. For instance, in a potential nucleophilic substitution reaction involving the bromine atom of the acetyl group, computational methods can model the approach of the nucleophile and the departure of the bromide ion, identifying the geometry and energy of the transition state. mdpi.com

Potential energy surfaces (PES) offer a more comprehensive view of a reaction landscape. A PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometric parameters. By mapping the PES, chemists can identify all possible reaction pathways, including intermediates and alternative transition states. escholarship.org This can be particularly useful for understanding reaction selectivity and the formation of byproducts. For the synthesis or subsequent reactions of this compound, PES analysis could reveal competing reaction channels and help in optimizing reaction conditions to favor the desired product.

Table 2: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction of this compound

| Nucleophile | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |

| Hydroxide | Water | DFT (B3LYP/6-311+G**) | 18.5 |

| Ammonia | Gas Phase | MP2/aug-cc-pVTZ | 25.2 |

| Cyanide | DMSO | DFT (M06-2X/def2-TZVP) | 15.8 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of such computational studies.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. wolfram.com The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. nih.govwolfram.com

For this compound, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a likely site for protonation or interaction with electrophiles. The hydrogen atom of the amide group (N-H) would exhibit a positive potential, indicating its acidic nature and ability to act as a hydrogen bond donor. nih.govresearchgate.net The areas around the bromine atoms would also be of interest, as they can exhibit both positive (σ-hole) and negative electrostatic potentials, influencing their ability to participate in halogen bonding and other intermolecular interactions. scispace.com

By analyzing the MEP map, chemists can predict the most probable sites for chemical reactions, understand intermolecular interactions, and gain insights into the molecule's biological activity, if any. scispace.com

Synthetic Utility and Research Applications in Chemical Sciences

Role as an Advanced Organic Synthesis Intermediate

As an advanced intermediate, "2-Bromo-N-(4-bromobenzyl)acetamide" serves as a foundational molecule for the construction of more complex chemical architectures. Its utility stems from the ability of its functional groups to participate in a variety of chemical transformations, making it a valuable tool for synthetic chemists.

The N-benzylacetamide framework is a key structural motif that can be utilized in the synthesis of various nitrogen-containing heterocyclic compounds. While direct examples employing "this compound" are not extensively documented, the reactivity of analogous N-benzyl-2-haloacetamides suggests its potential as a precursor for isoquinoline (B145761) and quinazoline (B50416) ring systems.

Isoquinoline Derivatives: The synthesis of isoquinolines often involves the cyclization of N-benzyl-substituted precursors. For instance, methods like the Bischler-Napieralski or Pictet-Spengler reactions, and their modern variations, rely on the intramolecular cyclization of appropriately substituted N-phenethylamides or related structures. The bromoacetyl group in "this compound" could potentially be transformed into a suitable functional group to facilitate such cyclizations. Furthermore, silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines, highlighting the versatility of benzyl-functionalized precursors in heterocyclic synthesis. organic-chemistry.orgnih.govrsc.org

Quinazoline Derivatives: Quinazolines are another important class of heterocyclic compounds with a wide range of biological activities. researchgate.net Their synthesis can be achieved through various strategies, including the reaction of 2-aminobenzylamines with aldehydes or nitriles. organic-chemistry.orgnih.govrsc.org The "this compound" could be envisioned as a synthon where the bromoacetyl group is first displaced by a suitable nitrogen nucleophile, followed by transformations that would enable its participation in quinazoline ring formation. For example, base-catalyzed rearrangement of 2H-indazoles 1-oxides, which can be formed from precursors containing bromo ketones, yields high purity quinazolines. nih.gov

The following table summarizes general synthetic approaches where a molecule with the structural features of "this compound" could be adapted.

| Heterocyclic Scaffold | General Synthetic Strategy | Potential Role of this compound |

| Isoquinoline | Intramolecular cyclization of N-benzyl precursors. | The bromoacetyl group can be a handle for introducing functionality required for cyclization. |

| Quinazoline | Condensation of 2-aminobenzylamines with various electrophiles. | Could be modified to act as either the amine or electrophile component in the condensation reaction. |

A more direct and documented application of "this compound" is its use as a precursor in the synthesis of organotellurium compounds. researchgate.netwikipedia.orgekb.eg Organotellurium chemistry is a growing field with applications in organic synthesis and materials science.

The synthesis of amidomethyltellurium derivatives can be achieved by reacting "this compound" with a suitable tellurium nucleophile. For example, the reaction with sodium telluride (Na₂Te), generated in situ, would lead to the formation of a telluroether. This transformation leverages the reactivity of the carbon-bromine bond in the bromoacetyl moiety. The resulting amidomethyltellurium compound can then be used in further synthetic manipulations or studied for its own unique properties. The table below outlines the general reaction scheme.

| Reactant | Reagent | Product |

| This compound | Sodium Telluride (Na₂Te) | N-(4-bromobenzyl)-2-(methyltellanyl)acetamide |

These organotellurium compounds can also serve as ligands for transition metals, leading to the formation of coordination complexes with potential catalytic applications. researchgate.net

Derivatization Chemistry and Generation of Compound Libraries

The presence of multiple reactive sites in "this compound" makes it an ideal scaffold for the generation of compound libraries through derivatization. sigmaaldrich.comlibretexts.orggcms.czresearchgate.netgreyhoundchrom.com This is particularly valuable in medicinal chemistry and drug discovery, where the synthesis of a diverse set of related molecules is often required for structure-activity relationship (SAR) studies.

The compound possesses two bromine atoms at distinct positions: one on the acetyl group (an α-bromoacetamide) and another on the benzyl ring (an aryl bromide). This allows for selective or exhaustive functionalization.

α-Bromoacetamide Moiety: The bromine atom on the acetyl group is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of various chemical tags and functional groups.

Aryl Bromide Moiety: The bromine atom on the benzyl ring is less reactive towards simple nucleophilic substitution but can readily participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular diversity.

Beyond the bromine atoms, the acetamide (B32628) and benzyl groups themselves can be modified.

Acetamide Group: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzylamine (B181089) and bromoacetic acid. The amide N-H can also be a site for further substitution.

Benzyl Group: The benzylic position is known to be reactive and can undergo various transformations. wikipedia.org For instance, oxidation of the benzylic C-H bond can lead to the formation of a carbonyl group.

The following table provides examples of potential derivatization reactions.

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Resulting Functionality |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | α-Bromoacetamide | Substituted acetamides |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl Bromide | Biaryl compounds |

| Heck Coupling | Alkene, Pd catalyst | Aryl Bromide | Alkenyl-substituted benzylamides |

| Amide Hydrolysis | Acid or Base | Acetamide | Amine and Carboxylic Acid |

Applications in Materials Chemistry

While specific applications of "this compound" in materials chemistry are not widely reported, its chemical structure suggests potential utility in this field, particularly due to the presence of bromine atoms. Brominated organic compounds have been extensively studied and used in various material applications. nih.govwikipedia.orgresearchgate.netresearchgate.netuseforesight.io

One of the most significant applications of brominated compounds is as flame retardants. nih.govwikipedia.orgresearchgate.netresearchgate.netuseforesight.io The bromine atoms in these compounds can act as radical scavengers in the gas phase during combustion, interrupting the chain reactions that sustain a fire. Given that "this compound" contains two bromine atoms, it could be investigated as a potential flame-retardant additive for polymers and other materials.

Furthermore, the ability to polymerize or incorporate this molecule into larger polymeric structures through its reactive functional groups could lead to the development of novel functional materials. The aromatic rings also contribute to thermal stability, a desirable property in many material applications. researchgate.net The potential for this compound to be used in the synthesis of polybrominated aromatic compounds could also be of interest, as these are a known class of compounds with various industrial uses. nih.govnih.gov

Potential in Organic Thin Film Fabrication

The fabrication of high-quality organic thin films is fundamental to the development of next-generation electronic devices. The performance of these devices is critically dependent on the molecular packing and morphology of the active layer. acs.org The molecular structure of this compound is well-suited for creating ordered thin films. The bromine atoms can participate in halogen bonding, a specific and directional non-covalent interaction that can guide the self-assembly of molecules into well-defined architectures. This controlled packing is crucial for achieving uniform, pinhole-free films with predictable properties. beilstein-journals.org

Furthermore, techniques like molecular layer deposition (MLD) allow for the layer-by-layer growth of organic and hybrid materials with atomic-scale precision. beilstein-journals.orgresearchgate.net Molecules like this compound, with their reactive sites and potential for directed self-assembly, could be valuable precursors in MLD processes to create highly structured organic thin films for use in sensors, transistors, and optical devices. beilstein-journals.orgsigmaaldrich.com

Contribution to Charge Transport Properties in Organic Photodetectors and Photovoltaic Devices

Efficient charge transport is a key characteristic of materials used in organic semiconductors (OSCs). bohrium.com This property is governed by factors such as molecular packing, electronic coupling between adjacent molecules, and the presence of impurities or defects. acs.org The introduction of electron-withdrawing groups, such as bromine, into an organic molecule can significantly alter its electronic structure, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

In materials like this compound, the bromine atoms are expected to lower the HOMO and LUMO energy levels, which can enhance stability against oxidation and facilitate charge injection from high work-function electrodes. sigmaaldrich.com The π-conjugated systems of the phenyl rings provide the primary pathway for charge movement, and the specific molecular arrangement dictated by intermolecular forces will determine the efficiency of this transport. ep2-bayreuth.de While band-like transport is possible in highly ordered molecular crystals, charge movement in many organic solids occurs via a hopping mechanism between localized states. ep2-bayreuth.deaps.org The structural features of this compound could be tuned to optimize charge carrier mobility for applications in devices like organic field-effect transistors (OFETs), photodetectors, and photovoltaics. mdpi.comumn.edu

Green Chemistry and Sustainable Synthesis Implications

The synthesis of amides is one of the most common transformations in the chemical industry, but traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. ucl.ac.uksigmaaldrich.com This has spurred the development of greener, more sustainable catalytic approaches, a key research area identified by the ACS Green Chemistry Institute® Pharmaceutical Roundtable. sigmaaldrich.comunimi.it

Design of Environmentally Benign Synthetic Routes for Related Amides

The direct formation of an amide bond from a carboxylic acid and an amine, with water as the only byproduct, represents an ideal, atom-economical synthetic strategy. ucl.ac.ukorgsyn.org This approach avoids the use of hazardous activating agents like thionyl chloride or carbodiimides. ucl.ac.ukresearchgate.net

Key Green Strategies for Amide Synthesis:

Direct Thermal Condensation: While effective for simple substrates, this method often requires high temperatures. ucl.ac.uk

Catalytic Direct Amidation: The use of catalysts allows the reaction to proceed under milder conditions. Boric acid and boronic acids are notable examples of inexpensive, low-toxicity catalysts for this transformation. orgsyn.orgresearchgate.netrsc.org

Biocatalysis: Enzymes, such as lipases and engineered amide synthetases, offer a highly sustainable route to amides. rsc.orgnih.gov These reactions are typically performed in aqueous media or green solvents under mild conditions, demonstrating high selectivity and minimizing waste. nih.govnih.govrsc.org

Solvent-Free Synthesis: Performing reactions without a solvent, for example by heating a triturated mixture of reactants with a catalyst like boric acid, represents a significant step towards greener processes. researchgate.net

The synthesis of this compound would likely involve the reaction between 2-bromoacetic acid (or its derivative) and 4-bromobenzylamine. Applying these green principles would favor a direct catalytic condensation to form the central amide linkage.

Development of Catalytic Systems for Efficient Transformations

A wide array of catalytic systems has been developed to facilitate amide bond formation and N-alkylation of amides, moving away from stoichiometric reagents. researchgate.netorganic-chemistry.org These systems are often more efficient, selective, and environmentally friendly.

Modern Catalytic Systems for Amide Synthesis:

| Catalyst Type | Description | Advantages |

| Boron-Based Catalysts | Includes boric acid and arylboronic acids (e.g., those with electron-withdrawing groups). rsc.org They activate the carboxylic acid for nucleophilic attack by the amine. rsc.orgnih.gov | Low cost, low toxicity, readily available, and effective for a wide range of substrates. orgsyn.orgresearchgate.net |

| Metal Catalysts (Ru, Ir, Cu, Ni) | Transition metal complexes can catalyze amide formation through various mechanisms, including the dehydrogenative coupling of alcohols and amines or the N-alkylation of existing amides. researchgate.netorganic-chemistry.orgresearchgate.net | High catalytic activity, broad substrate scope, and potential for novel reaction pathways like hydrogen borrowing. researchgate.netnih.gov |

| Biocatalysts (Enzymes) | Lipases (e.g., Candida antarctica lipase (B570770) B) and ATP-dependent amide synthetases can form amide bonds with high selectivity. nih.govacs.orgnih.gov | Environmentally benign, operate under mild aqueous conditions, high stereo- and regioselectivity, and reduces the need for protecting groups. rsc.orgresearchgate.net |

| Heterogeneous Catalysts | Solid-supported catalysts, such as silica-based systems or metal nanoparticles, facilitate easy separation and recycling. whiterose.ac.uknih.gov | Catalyst reusability, simplified product purification, and suitability for continuous flow processes. nih.gov |

The selection of an appropriate catalytic system for synthesizing this compound would depend on factors like cost, desired purity, and scale of production, with boron-based and biocatalytic routes offering compelling advantages from a green chemistry perspective.

Future Research Directions and Emerging Areas for 2 Bromo N 4 Bromobenzyl Acetamide Chemistry

Development of Novel Stereoselective Synthetic Pathways

The development of synthetic methods to control the stereochemistry of molecules is a cornerstone of modern organic chemistry. For 2-Bromo-N-(4-bromobenzyl)acetamide, the creation of chiral centers would significantly broaden its potential applications, particularly in the synthesis of biologically active compounds.

Future research will likely focus on catalytic asymmetric synthesis to produce enantioenriched derivatives of α-bromo amides. acs.orgnih.gov Nickel-catalyzed cross-coupling reactions of racemic α-bromo amides with organozinc reagents in the presence of chiral ligands have shown promise for obtaining enantiopure α-chiral amides. nih.gov This stereoconvergent approach could be adapted for this compound, allowing for the synthesis of specific stereoisomers. nih.gov

Furthermore, photoenzymatic methods are emerging as powerful tools for asymmetric synthesis. nih.gov Engineered photoenzymes could potentially be employed for the enantioselective hydroalkylation of olefins with dichloro amides, a strategy that could be adapted to introduce chirality into the this compound framework. nih.gov These enzymatic approaches offer the advantage of high selectivity under mild reaction conditions. nih.gov

In-Depth Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The reactions of α-halo amides can proceed through various pathways, including nucleophilic substitution, radical addition, and carbocation-mediated processes. nih.govnih.gov

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the reaction pathways of α-bromoacetamides. nih.govmdpi.com For instance, DFT calculations have been used to investigate the reaction of α-bromoacetophenones with nucleophiles, revealing potential bifurcations in the reaction mechanism. nih.gov Similar computational studies on this compound could elucidate the factors that govern its reactivity in different chemical environments.

Experimental techniques, such as kinetic studies and isotopic labeling, will also be vital in unraveling the mechanisms of complex transformations involving this compound. researchgate.netnih.gov For example, 18O-labeling studies have been employed to probe the mechanism of amide synthesis from α-bromo nitroalkanes. researchgate.net Such investigations will be instrumental in designing more efficient and selective synthetic routes.

Exploration of Supramolecular Architectures and Self-Assembly Based on Non-Covalent Interactions

The bromine atoms and the amide group in this compound make it an excellent candidate for the construction of supramolecular assemblies through non-covalent interactions. nih.govyoutube.com Halogen bonding, a directional interaction between a halogen atom and a Lewis base, is a key driving force in the self-assembly of halogenated organic molecules. nih.govyoutube.comacs.org

The crystal structure of related compounds, such as 2-Bromo-N-(4-bromophenyl)acetamide, reveals the formation of supramolecular chains through N-H···O hydrogen bonds. nih.govresearchgate.netnih.gov The interplay of hydrogen bonding and halogen bonding in this compound could lead to the formation of more complex and functional supramolecular architectures. nih.gov

Future research in this area will involve the systematic study of the self-assembly of this compound and its derivatives in both solution and the solid state. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling will be essential for characterizing the resulting supramolecular structures and understanding the underlying non-covalent interactions. acs.orgacs.org

Rational Design of New Materials Exhibiting Specific Chemical or Electronic Properties

The unique structural features of this compound can be exploited to design new materials with tailored properties. The presence of bromine atoms, for instance, can influence the electronic properties of organic molecules. nih.gov

By strategically modifying the structure of this compound, it may be possible to create new materials for applications in electronics, optics, and sensing. For example, the introduction of conjugated systems or redox-active moieties could lead to the development of novel organic semiconductors or electrochromic materials. rsc.org

The design of these materials will be guided by computational modeling to predict their electronic and chemical properties. mdpi.comrsc.org Synthesis and characterization of these new materials will then validate the theoretical predictions and provide insights for further design iterations.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for process automation. researchgate.netvapourtec.comacs.org The synthesis and modification of this compound are well-suited for integration into flow chemistry platforms.

Continuous flow processes have been successfully developed for the synthesis of α-halo ketones and other related compounds. researchgate.netacs.org These methods often allow for the use of hazardous reagents in a safer and more controlled manner. researchgate.net For example, the in-situ generation of reactive intermediates, which can be challenging in batch processes, is often feasible in flow. vapourtec.comrsc.org

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new reactions and materials based on this compound. These platforms can perform a large number of experiments in a short amount of time, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-N-(4-bromobenzyl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or amidation. A common approach involves reacting bromoacetyl chloride with 4-bromobenzylamine under anhydrous conditions (e.g., in dichloromethane or THF) with a base like triethylamine to neutralize HCl byproducts. Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 amine to acyl chloride), and purification via recrystallization or column chromatography. Yields exceeding 90% have been reported for analogous bromoacetamide derivatives under optimized conditions .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

Key characterization methods include:

- 1H/13C NMR : To confirm the presence of the bromobenzyl group (aromatic protons at δ ~7.4–7.6 ppm) and the acetamide backbone (CH2Br at δ ~3.8–4.1 ppm; carbonyl at ~165–170 ppm in 13C NMR) .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the molecular weight (e.g., m/z ~325 for C9H8Br2NO) . X-ray crystallography has also been used to resolve bond conformations (e.g., antiperpendicular alignment of N–H relative to C=O and C–Br bonds) .

Q. What safety precautions are necessary when handling this compound, given its structural analogs' toxicity profiles?

While direct toxicity data for this compound is limited, bromoacetamides and acetamide derivatives are associated with potential carcinogenicity (IARC Class 2B) and hepatotoxicity. Recommended precautions include:

- Use of PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Avoid skin contact; wash thoroughly after handling.

- Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How does the antiperpendicular conformation of the N–H bond in the crystal structure influence reactivity?

X-ray studies of analogous bromoacetamides reveal that the antiperpendicular orientation of the N–H bond relative to the C=O and C–Br bonds stabilizes the molecule via intramolecular hydrogen bonding and reduces steric hindrance. This conformation may slow hydrolysis of the amide bond but enhance electrophilicity at the α-carbon (adjacent to Br), facilitating nucleophilic substitution reactions in medicinal chemistry applications .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

Discrepancies in yields (e.g., 69% vs. 91% for similar routes) may arise from variations in solvent polarity, reaction time, or purification methods. For example, extended stirring (24–48 hours) in THF improves amine activation, while using silica gel chromatography over recrystallization enhances purity. Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for drug discovery?

The compound serves as a versatile intermediate for modifying pharmacophores. For example:

- The bromine atoms allow further functionalization via Suzuki coupling or nucleophilic aromatic substitution.

- The acetamide group can be hydrolyzed to carboxylic acids or reduced to amines for probing bioactivity. Studies on analogous compounds highlight its potential in targeting RNA-protein interactions (e.g., HIV TAR RNA) or enzyme inhibition (e.g., trypanosomal cysteine proteases) .

Q. What analytical challenges arise in quantifying trace impurities, and what methodologies address them?

Impurities like unreacted 4-bromobenzylamine or di-brominated byproducts require high-resolution techniques:

- HPLC-MS : Using a C18 column with acetonitrile/water gradients and monitoring m/z peaks.

- NMR Spiking : Adding authentic standards to identify unknown signals.

- X-ray Powder Diffraction (XRPD) : To detect crystalline impurities in bulk samples .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of bromoacetyl chloride .

- Crystallography : Use SHELX software for structure refinement, leveraging its robustness in handling small-molecule data .

- Data Validation : Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.